Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)-

CAS No.: 52607-79-1

Cat. No.: VC16262813

Molecular Formula: C7H11N3S2

Molecular Weight: 201.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52607-79-1 |

|---|---|

| Molecular Formula | C7H11N3S2 |

| Molecular Weight | 201.3 g/mol |

| IUPAC Name | 1-ethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |

| Standard InChI | InChI=1S/C7H11N3S2/c1-3-8-6(11)10-7-9-5(2)4-12-7/h4H,3H2,1-2H3,(H2,8,9,10,11) |

| Standard InChI Key | AFAKZSJEQYSXTB-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=S)NC1=NC(=CS1)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-ethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, reflecting its ethyl-substituted thiourea core and 4-methylthiazole moiety . Its molecular formula, C₇H₁₁N₃S₂, corresponds to a molecular weight of 201.3 g/mol, as calculated by PubChem’s computational algorithms . The thiazole ring introduces aromaticity and electron-rich regions, which may influence reactivity and intermolecular interactions.

Structural Representation

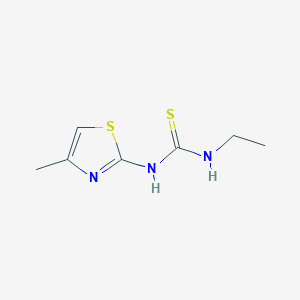

The compound’s 2D structure (Figure 1) features:

-

A thiourea group (–NH–C(=S)–NH–) bridging an ethyl chain and a 4-methylthiazole ring.

-

A thiazole heterocycle with a methyl group at the 4-position, enhancing steric and electronic effects.

SMILES Notation: CCNC(=S)NC1=NC(=CS1)C .

InChI Key: AFAKZSJEQYSXTB-UHFFFAOYSA-N .

Table 1: Key Identifiers of Thiourea, N-ethyl-N'-(4-methyl-2-thiazolyl)-

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 52607-79-1 | PubChem |

| Molecular Weight | 201.3 g/mol | PubChem |

| IUPAC Name | 1-ethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea | PubChem |

| DSSTox Substance ID | DTXSID20406323 | PubChem |

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for this compound is documented, analogous thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates or thiocyanate salts . For example, N-aroyl thioureas are prepared by reacting aroyl chlorides with potassium thiocyanate (KSCN) and amines under mild conditions . Applying this method to N-ethyl-N'-(4-methyl-2-thiazolyl)-thiourea would involve:

-

Step 1: Reaction of 4-methyl-2-aminothiazole with ethyl isothiocyanate.

-

Step 2: Purification via recrystallization or chromatography.

Ultrasonic-assisted synthesis, as demonstrated for N-naphthoyl thioureas, could enhance reaction efficiency and yield .

Spectroscopic Characterization

Hypothetical characterization data, inferred from related thioureas, include:

-

¹H NMR: Signals at δ 11–12 ppm (thiourea NH), δ 2.5–3.0 ppm (ethyl CH₂), and δ 2.3 ppm (thiazole CH₃) .

-

¹³C NMR: Peaks at δ 180–185 ppm (C=S) and δ 150–160 ppm (thiazole C=N) .

-

FT-IR: Stretching vibrations at 1250–1350 cm⁻¹ (C=S) and 3200–3400 cm⁻¹ (N–H) .

Physicochemical Properties

Solubility and Stability

Thiourea derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . The 4-methylthiazole group may enhance lipophilicity, potentially improving membrane permeability in biological systems. Stability studies on analogous compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions .

Thermal Properties

Differential scanning calorimetry (DSC) of similar thioureas reveals melting points between 150–200°C . The crystalline structure, influenced by hydrogen bonding between thiourea NH and thiazole N atoms, likely contributes to thermal resilience.

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| N-Naphthoyl thiourea-Cu | 1.3 | MCF-7 |

| Doxorubicin | 0.8 | MCF-7 |

Catalytic and Environmental Applications

Thiourea-copper complexes catalyze dye photodegradation. For example, methyl orange degradation efficiencies of 85–95% have been reported under UV light . The title compound’s sulfur and nitrogen donors could facilitate similar metal coordination, enabling environmental remediation applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume